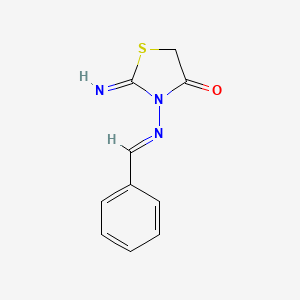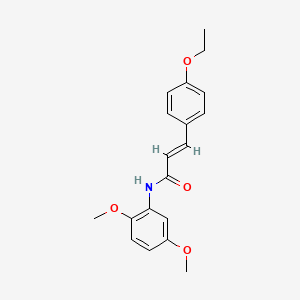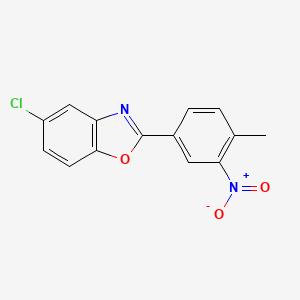![molecular formula C19H21ClN2O2 B5699959 2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B5699959.png)
2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is an organic compound with a complex structure, featuring a chlorophenoxy group and a piperidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-(piperidin-1-yl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride: This compound shares a similar structure but with a piperazinyl group instead of a piperidinyl group.
Phenyl boronic acid (PBA) containing BODIPY dyes: These compounds have different functional groups but are used in similar research applications.
Uniqueness
2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-15-4-10-18(11-5-15)24-14-19(23)21-16-6-8-17(9-7-16)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGURJQAPZILGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[amino-(3-bromophenyl)methylidene]amino] cyclohexanecarboxylate](/img/structure/B5699890.png)



![ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5699914.png)
![1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea](/img/structure/B5699918.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)

![N-[(3,5-dichlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5699931.png)

![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![3-ETHYL-1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROPAN-2-YL)UREA](/img/structure/B5699967.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide](/img/structure/B5699971.png)
